

What is Veratraldehyde-d3 and its chemical structure?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Veratraldehyde-d3

Cat. No.: B15559781

[Get Quote](#)

Veratraldehyde-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Veratraldehyde-d3**, a deuterated analog of veratraldehyde. This isotopically labeled compound serves as a critical tool in advanced analytical methodologies, particularly in mass spectrometry-based quantitative analysis. This guide will cover its chemical structure, physical and chemical properties, and its primary applications in research and development.

Chemical Identity and Structure

Veratraldehyde-d3 is a stable, isotopically labeled form of veratraldehyde (3,4-dimethoxybenzaldehyde). In **Veratraldehyde-d3**, three hydrogen atoms on one of the methoxy groups are replaced with deuterium atoms. Specifically, the deuteration occurs at the 3-position methoxy group, leading to the chemical name 3-(methoxy-d3)-4-methoxybenzaldehyde. This precise isotopic labeling is crucial for its use as an internal standard in quantitative analytical methods.

The chemical structure of **Veratraldehyde-d3** is as follows:

The image you are requesting does not exist or is no longer available.

imgur.com

Caption: Chemical structure of **Veratraldehyde-d3**.

Physicochemical Properties

Quantitative data for **Veratraldehyde-d3** is summarized in the table below. It is important to note that while the molecular weight is different from its non-deuterated counterpart, other physical properties such as melting point, boiling point, and solubility are expected to be very similar.

Property	Value	Source
Chemical Formula	$C_9H_7D_3O_3$	CDN Isotopes
Molecular Weight	169.19 g/mol	CDN Isotopes
CAS Number	147254-65-9	CDN Isotopes
Appearance	White to off-white solid	Assumed from Veratraldehyde
Melting Point	40-43 °C	Assumed from Veratraldehyde
Boiling Point	281 °C	Assumed from Veratraldehyde
Solubility	Soluble in ethanol, ether, and hot water.	Assumed from Veratraldehyde

Applications in Research and Development

The primary application of **Veratraldehyde-d3** is as an internal standard for quantitative analysis using mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation, injection volume, and matrix effects. Because **Veratraldehyde-d3** is chemically identical to veratraldehyde, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the non-labeled analyte by the mass spectrometer.


This allows for highly accurate and precise quantification of veratraldehyde in complex biological and environmental samples. Veratraldehyde itself is a compound of interest in various fields:

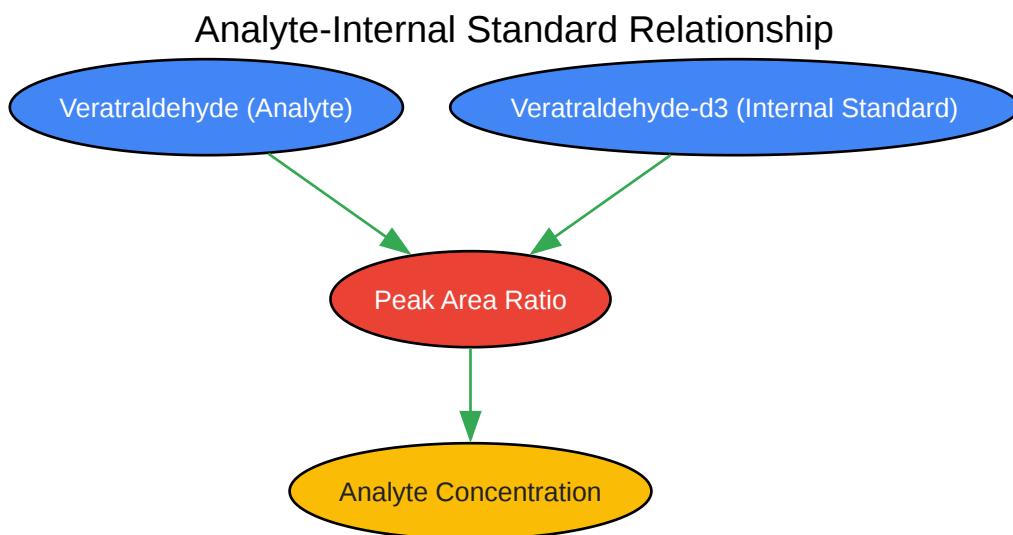
- Flavor and Fragrance Chemistry: Veratraldehyde is a naturally occurring compound found in various plants and is used as a flavoring and fragrance agent.^[1] Researchers may use **Veratraldehyde-d3** to quantify the amount of veratraldehyde in food products, perfumes, and essential oils.
- Pharmaceutical Analysis: Veratraldehyde is a precursor and intermediate in the synthesis of several pharmaceutical compounds.^[1] **Veratraldehyde-d3** can be used in pharmacokinetic studies to accurately measure the concentration of veratraldehyde or its metabolites in biological fluids.
- Metabolomics: As a metabolite or degradation product of more complex molecules, the quantification of veratraldehyde can be important in metabolomics studies.

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical experimental workflow for using **Veratraldehyde-d3** as an internal standard in a quantitative LC-MS experiment.

Experimental Workflow for Veratraldehyde-d3 as an Internal Standard

[Click to download full resolution via product page](#)Caption: Workflow for quantitative analysis using **Veratraldehyde-d3**.


Detailed Methodological Steps:

- Preparation of Standard Solutions: A stock solution of **Veratraldehyde-d3** is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. This stock solution is then used to prepare working solutions for spiking into samples and for creating a calibration curve.
- Sample Preparation:
 - A known amount of the biological or environmental sample is taken.
 - A precise volume of the **Veratraldehyde-d3** working solution is added ("spiked") into the sample at the earliest stage of preparation to account for analyte loss during extraction.
 - The sample is then subjected to an extraction procedure to isolate the analyte (veratraldehyde) and the internal standard. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
 - The extracted sample is then reconstituted in a solvent compatible with the LC-MS system.
- Calibration Curve Preparation: A series of calibration standards are prepared by spiking known concentrations of non-labeled veratraldehyde into a matrix that mimics the actual samples (e.g., blank plasma, water). Each calibration standard is also spiked with the same, constant concentration of **Veratraldehyde-d3**.
- LC-MS Analysis:
 - The prepared samples and calibration standards are injected into the LC-MS system.
 - The liquid chromatography step separates veratraldehyde and **Veratraldehyde-d3** from other components in the sample. Due to their chemical similarity, they will have nearly identical retention times.
 - The mass spectrometer is set up to monitor for the specific mass-to-charge ratios (m/z) of both veratraldehyde and **Veratraldehyde-d3**. A common technique is Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

- Data Analysis and Quantification:
 - The peak areas for both the analyte (veratraldehyde) and the internal standard (**Veratraldehyde-d3**) are integrated.
 - The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for each sample and calibration standard.
 - A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations.
 - The concentration of veratraldehyde in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.

Logical Relationship: Analyte and Internal Standard

The relationship between the analyte (Veratraldehyde) and the internal standard (**Veratraldehyde-d3**) in quantitative analysis is based on the principle of relative response.

[Click to download full resolution via product page](#)

Caption: Relationship between analyte and internal standard.

This diagram illustrates that the measured signals of both the analyte and the internal standard are used to calculate a ratio. This ratio is then directly proportional to the concentration of the

analyte, effectively minimizing errors introduced during the analytical process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. foreverest.net [foreverest.net]
- To cite this document: BenchChem. [What is Veratraldehyde-d3 and its chemical structure?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15559781#what-is-veratraldehyde-d3-and-its-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com